molecular formula C14H9N3O3S2 B2970855 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide CAS No. 202207-34-9

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide

Cat. No. B2970855
CAS RN: 202207-34-9
M. Wt: 331.36
InChI Key: GLERKTDWNSIJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N0-(substituted)acetohydrazide were designed and synthesized . Another study reported the synthesis of 3-[(1,3-benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2 H-chromen-4-ol derivatives .

Scientific Research Applications

Anticonvulsant Research

Compounds containing the benzothiazole moiety have been investigated for their potential anticonvulsant properties. Specifically, derivatives of 1,3-benzothiazol-2-yl have shown promising results in seizure control. The structural requirements of pharmacophores in these compounds, including 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide , have been synthesized and evaluated for anticonvulsant activity using tests like the 6 Hz psychomotor seizure test . These studies contribute significantly to the development of new antiepileptic drugs with fewer side effects.

Anti-tubercular Activity

Recent advances in medicinal chemistry have highlighted the synthesis of new benzothiazole-based compounds with anti-tubercular properties. The inhibitory concentrations of these newly synthesized molecules have been compared with standard reference drugs, showing better potency against M. tuberculosis . The structure-activity relationships and molecular docking studies of these compounds, including benzothiazole derivatives, are crucial for identifying potent inhibitors with enhanced anti-tubercular activity.

Pharmacokinetic Modeling

The design of benzothiazole derivatives involves computational studies to predict pharmacokinetic properties. This includes assessing the binding properties with molecular targets relevant to diseases such as epilepsy. For instance, compounds similar to 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide have been studied for their interaction with GABA receptors and Na/H exchangers, which are important in understanding drug behavior in the body .

Chemical Synthesis

Benzothiazole derivatives are synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, and multicomponent reactions. These synthetic methods are essential for producing compounds with potential applications in pharmaceuticals and research chemicals .

Molecular Docking Studies

Molecular docking is a computational technique used to predict how small molecules, such as drugs or compounds, interact with a target protein. Benzothiazole derivatives are often subjected to docking studies to understand their potential as therapeutic agents, providing insights into the design of new drugs with specific target affinities .

Neurological Disorder Research

The study of benzothiazole derivatives extends to the exploration of treatments for various neurological disorders. By understanding the interaction of these compounds with neural receptors, researchers can develop new therapeutic strategies for conditions like epilepsy and other seizure-related disorders .

Reference Standards for Testing

High-quality reference standards are crucial for accurate pharmaceutical testing. Compounds like 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide serve as reference standards to ensure the reliability and validity of experimental results in drug discovery and development processes .

properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S2/c15-13(18)8-5-6-12(10(7-8)17(19)20)22-14-16-9-3-1-2-4-11(9)21-14/h1-7H,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLERKTDWNSIJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.